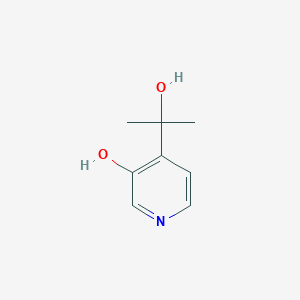
4-(2-ヒドロキシプロパン-2-イル)ピリジン-3-オール
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
科学的研究の応用
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic effects, including its role as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Hydroxypropan-2-yl)pyridin-3-ol typically involves the reaction of pyridine derivatives with suitable reagents under controlled conditions. One common method includes the alkylation of 3-hydroxypyridine with 2-chloropropane-2-ol in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for 4-(2-Hydroxypropan-2-yl)pyridin-3-ol are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product. Additionally, purification techniques like recrystallization or chromatography may be employed to isolate the compound .
化学反応の分析
Types of Reactions
4-(2-Hydroxypropan-2-yl)pyridin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce various substituted pyridine derivatives .
作用機序
The mechanism of action of 4-(2-Hydroxypropan-2-yl)pyridin-3-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group allows it to form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, its pyridine ring can participate in π-π interactions with aromatic amino acids in proteins, affecting their activity.
類似化合物との比較
Similar Compounds
3-Hydroxypyridine: Lacks the 2-hydroxypropan-2-yl group, making it less hydrophobic.
4-Hydroxypyridine: Similar structure but with the hydroxyl group at a different position.
2-Hydroxy-4-methylpyridine: Contains a methyl group instead of the 2-hydroxypropan-2-yl group.
Uniqueness
4-(2-Hydroxypropan-2-yl)pyridin-3-ol is unique due to the presence of both a hydroxyl group and a 2-hydroxypropan-2-yl group, which confer distinct chemical properties. These functional groups enhance its solubility, reactivity, and potential for forming hydrogen bonds, making it a valuable compound for various applications.
生物活性
4-(2-Hydroxypropan-2-yl)pyridin-3-ol, also known as a derivative of pyridine, has garnered attention in recent years for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by research findings and case studies.
Chemical Structure and Properties
4-(2-Hydroxypropan-2-yl)pyridin-3-ol is characterized by the presence of a hydroxyl group and an isopropanol moiety attached to the pyridine ring. This structure is significant as it influences the compound's solubility, stability, and reactivity.
Pharmacological Activities
Research indicates that 4-(2-Hydroxypropan-2-yl)pyridin-3-ol exhibits several key biological activities:
- Antioxidant Activity : The compound shows potential as an antioxidant, helping to mitigate oxidative stress by scavenging free radicals, which is crucial for preventing cellular damage.
- Antimicrobial Properties : Studies have demonstrated its effectiveness against various bacterial strains, making it a candidate for developing new antimicrobial agents.
- Neuroprotective Effects : Preliminary research suggests that this compound may protect neuronal cells from damage due to neurotoxins, indicating potential applications in treating neurodegenerative diseases.
- Anti-inflammatory Activity : There is evidence that 4-(2-Hydroxypropan-2-yl)pyridin-3-ol can reduce inflammation markers in vitro, suggesting its role in managing inflammatory conditions.
The biological activity of 4-(2-Hydroxypropan-2-yl)pyridin-3-ol can be attributed to its interaction with various biomolecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways or microbial metabolism.
- Receptor Modulation : There is potential for this compound to modulate receptors associated with neurotransmission, which could explain its neuroprotective effects.
Case Studies and Research Findings
Several studies have explored the biological activity of 4-(2-Hydroxypropan-2-yl)pyridin-3-ol:
特性
IUPAC Name |
4-(2-hydroxypropan-2-yl)pyridin-3-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c1-8(2,11)6-3-4-9-5-7(6)10/h3-5,10-11H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHESVSUSLCYRJL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=C(C=NC=C1)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














